4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole
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Description
4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C19H17N3O and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Biological Activity
4,4-Dimethyl-2-(3-(quinoxalin-5-yl)phenyl)-4,5-dihydrooxazole is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a unique oxazole ring fused with a quinoxaline moiety and a phenyl group. This structural configuration is believed to contribute to its biological activity. The presence of the oxazole ring is significant, as compounds containing this moiety have been reported to exhibit diverse biological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Inhibition of Tumor Cell Proliferation :
- In vitro studies demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit the growth of MCF-7 (breast cancer) and HCT-116 (colon cancer) cells with IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) and Tamoxifen .
- Mechanism of Action :
- Induction of Apoptosis :
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary data suggest potential antimicrobial activity as well. Compounds featuring the oxazole structure have been associated with antibacterial and antifungal effects in various studies .
Case Studies
Several case studies have explored the efficacy of related compounds:
- Case Study 1 : A series of quinoxaline-1,3,4-oxadiazole hybrids were synthesized and evaluated against HL-60 cells. These compounds demonstrated strong anti-proliferative effects and low toxicity towards normal fibroblast cells, indicating a promising therapeutic window .
- Case Study 2 : Another study focused on 1,3,4-oxadiazole derivatives showed that specific modifications could enhance anticancer activity while reducing cytotoxicity towards healthy cells. The lead compounds exhibited IC50 values significantly lower than traditional chemotherapeutics .
Data Table: Summary of Biological Activities
Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism |
---|---|---|---|
Anticancer | MCF-7 | 24.74 | Inhibition of TS |
Anticancer | HCT-116 | 5.12 | Induction of apoptosis |
Antimicrobial | Various | Not specified | General antibacterial effects |
Properties
CAS No. |
177733-72-1 |
---|---|
Molecular Formula |
C19H17N3O |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4,4-dimethyl-2-(3-quinoxalin-5-ylphenyl)-5H-1,3-oxazole |
InChI |
InChI=1S/C19H17N3O/c1-19(2)12-23-18(22-19)14-6-3-5-13(11-14)15-7-4-8-16-17(15)21-10-9-20-16/h3-11H,12H2,1-2H3 |
InChI Key |
QSJOQAVEXXXTCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC(=C2)C3=C4C(=CC=C3)N=CC=N4)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.